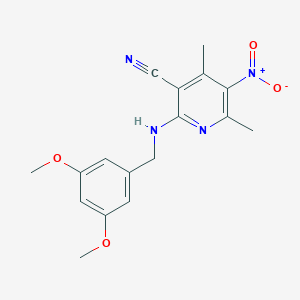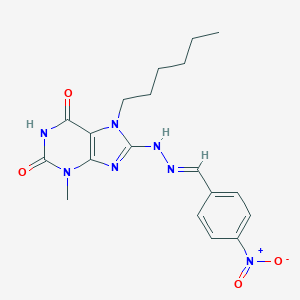
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, nitro, and methyl groups, as well as a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Substitution Reactions: The bromine, nitro, and methyl groups are introduced through various substitution reactions.
Quinoline Attachment: The quinoline moiety is attached via condensation reactions, often involving the use of tetrahydrofuran as a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the effects of pyrazole and quinoline derivatives on biological systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may involve inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H12BrN5O3 |
|---|---|
Peso molecular |
390.19g/mol |
Nombre IUPAC |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C15H12BrN5O3/c1-9-14(16)15(21(23)24)19-20(9)8-13(22)18-11-6-10-4-2-3-5-12(10)17-7-11/h2-7H,8H2,1H3,(H,18,22) |
Clave InChI |
KKYPPAKDTNGTDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)





![3-methyl-8-[2-(1-methylethylidene)hydrazino]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414379.png)




![4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)phenol](/img/structure/B414389.png)
